Cyclohexylboronic acid
Overview
Description
Cyclohexylboronic acid is a white to light yellow crystal powder . It is used as a reactant in various chemical reactions such as HF-free synthesis of tetrabutylammonium trifluoroborates and cross-coupling with aromatic amines .
Synthesis Analysis
Cyclohexylboronic acid is involved in several chemical reactions. It is used in the HF-free synthesis of tetrabutylammonium trifluoroborates, cross-coupling with aromatic amines, Suzuki cross-coupling reactions, and arylation and alkylation of diphenylisoxazole .Molecular Structure Analysis
The molecular formula of Cyclohexylboronic acid is C6H13BO2 . It has a molecular weight of 127.98 .Chemical Reactions Analysis
Cyclohexylboronic acid is involved in various chemical reactions. It is used in HF-free synthesis of tetrabutylammonium trifluoroborates, cross-coupling with aromatic amines, Suzuki cross-coupling reactions, arylation and alkylation of diphenylisoxazole .Physical And Chemical Properties Analysis
Cyclohexylboronic acid is a white to light yellow crystal powder . It has a molecular weight of 127.98 .Scientific Research Applications
1. Catalysis in Organic Synthesis
Cyclohexylboronic acid and its derivatives are extensively used as catalysts in organic synthesis. For instance, in the Rhodium-catalyzed addition of phenylboronic acid to cycloalkenones, cyclohexylboronic acid derivatives have been used to achieve high enantioselectivity and yields, producing 3-arylcycloalkanones (Kuriyama & Tomioka, 2001). Similarly, a study by Kantchev (2011) demonstrated the use of cyclohexylboronic acid derivatives in Rhodium/chiral 1,4-diene-catalyzed addition to enones, which is significant for the selective synthesis of organic compounds (Kantchev, 2011).
2. Application in Polymer Chemistry
Cyclohexylboronic acid has applications in polymer chemistry, particularly in the functionalization and modification of polymers. For example, cyclohexyldiamine-modified glycidyl methacrylate polymer, a derivative of cyclohexylboronic acid, has been used to encapsulate Pd(0) nanoparticles, acting as a catalyst in the Suzuki–Miyaura cross-coupling reaction (Trzeciak et al., 2008). This illustrates the versatility of cyclohexylboronic acid derivatives in creating advanced materials with specific properties.
3. Biochemical and Biomedical Research
Cyclohexylboronic acid and its derivatives find significant use in biochemical and biomedical research. For instance, in the development of drug/gene transportation systems, derivatives of cyclohexylboronic acid have been used to construct glucose-responsive supramolecular nanoclusters for insulin delivery, demonstrating the potential for controlled drug delivery systems (Zhang et al., 2016). Additionally, cyclohexylboronic acid-modified materials have been used in creating sensors for selective sugar recognition in water, indicating its role in the development of novel sensing technologies (Tong et al., 2001).
4. Environmental Applications
Cyclohexylboronic acid derivatives are also being explored for environmental applications. For example, the direct oxidation of cyclohexenes to adipic acid using hydrogen peroxide as an oxidant has been researched as a "green" alternative in chemical production, reducing the environmental impact of traditional methods (Sato, Aoki, & Noyori, 1998). This application highlights the potential of cyclohexylboronic acid derivatives in sustainable chemical processes.
Future Directions
Alkylboronic acids, including Cyclohexylboronic acid, have been recognized as valuable synthetic intermediates. They have recently become more accessible as highly functionalized building blocks because of the development of flexible synthetic approaches . Future research may focus on further exploring the utility of alkylboronic acids in various chemical reactions and improving the methods for their production .
properties
IUPAC Name |
cyclohexylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c8-7(9)6-4-2-1-3-5-6/h6,8-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVAZAFNWDVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196162 | |
Record name | Boronic acid, cyclohexyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylboronic acid | |
CAS RN |
4441-56-9 | |
Record name | B-Cyclohexylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4441-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexaneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boronic acid, cyclohexyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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